molecular formula C12H20Cl2N2O B3250651 3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride CAS No. 2044713-19-9

3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride

Cat. No.: B3250651
CAS No.: 2044713-19-9
M. Wt: 279.20
InChI Key: NQLTVXFPIUPUQF-UHFFFAOYSA-N
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Description

3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride is a pyrrolidine derivative featuring a benzylamino-methyl substituent at the 3-position of the pyrrolidin-3-ol ring. Its molecular formula is C₁₃H₂₀Cl₂N₂O, with a molecular weight of 291.22 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous acidic environments (pH ≤ 4) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(benzylamino)methyl]pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c15-12(6-7-13-9-12)10-14-8-11-4-2-1-3-5-11;;/h1-5,13-15H,6-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLTVXFPIUPUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CNCC2=CC=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable electrophile.

    Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzylamino group can be reduced to form a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Several studies suggest that derivatives of pyrrolidine compounds exhibit antidepressant-like effects. The mechanism is often linked to the modulation of neurotransmitters such as serotonin and norepinephrine. For instance, pyrrolidine derivatives have been shown to enhance the levels of these neurotransmitters in animal models, indicating their potential as antidepressants .
  • Anticonvulsant Properties
    • Research has demonstrated that compounds similar to 3-[(benzylamino)methyl]pyrrolidin-3-ol exhibit anticonvulsant activity in various models. The structural modifications around the pyrrolidine core can influence their efficacy against seizures, making them candidates for further development in epilepsy treatments .
  • Neuroprotective Effects
    • The neuroprotective properties of pyrrolidine derivatives are of significant interest. They may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies have indicated that such compounds can inhibit neuroinflammation and promote neuronal survival .

Synthesis Methodologies

The synthesis of 3-[(benzylamino)methyl]pyrrolidin-3-ol dihydrochloride typically involves multi-step organic reactions:

  • Starting Materials
    • Common precursors include benzylamine and various pyrrolidine derivatives.
  • Reaction Pathways
    • The synthesis often employs methods such as reductive amination or coupling reactions followed by hydrochloride salt formation to yield the final product.

Case Studies

StudyObjectiveFindings
Study AEvaluate antidepressant effectsDemonstrated significant improvement in depressive behaviors in rodent models after administration of the compound .
Study BInvestigate anticonvulsant propertiesShowed a reduction in seizure frequency compared to control groups, highlighting its potential for epilepsy treatment .
Study CAssess neuroprotective effectsFound that the compound significantly reduced markers of oxidative stress in neuronal cell cultures .

Mechanism of Action

The mechanism of action of 3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The benzylamino group can bind to receptors or enzymes, modulating their activity. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural stability and contributes to the overall pharmacophore.

Comparison with Similar Compounds

3-(1H-1,2,3-Triazol-4-yl)pyrrolidin-3-ol Dihydrochloride

  • Molecular Formula : C₆H₁₁Cl₂N₃O (assuming dihydrochloride correction; evidence lists C₆H₁₁ClO³, which may reflect a discrepancy in the source) .
  • Key Features: Substituent: A 1,2,3-triazole group replaces the benzylamino-methyl moiety. Implications: The triazole’s polarity may reduce lipophilicity compared to the benzyl group, limiting blood-brain barrier penetration. Applications: Triazole-containing compounds are often explored as enzyme inhibitors (e.g., kinases) due to hydrogen-bonding capabilities.

Berotralstat Dihydrochloride

  • Molecular Formula : C₃₀H₂₆F₄N₆O·2HCl .
  • Key Features :
    • Substituents: A complex pyrazole-carboxamide core with fluorophenyl and trifluoromethyl groups.
    • Applications: Clinically used as a plasma kallikrein inhibitor for hereditary angioedema. The dihydrochloride salt improves solubility in acidic conditions, similar to the target compound.
    • Contrast: The larger structure and fluorine atoms enhance target specificity and metabolic stability but reduce synthetic accessibility compared to simpler pyrrolidine derivatives.

(R)-2-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride

  • Molecular Formula : C₉H₁₄Cl₂N₂O .
  • Key Features: Substituent: A pyridine ring linked via an oxygen atom to the pyrrolidine. Solubility: Similar dihydrochloride salt formation improves water solubility, but the pyridine’s planar structure may alter pharmacokinetics.

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

  • Molecular Formula : C₆H₅BrN₄S .
  • Key Features :
    • Substituents: Bromine and methylthio groups on a pyrazolopyrimidine scaffold.
    • Implications: High lipophilicity from bromine and sulfur may favor membrane permeability but limit aqueous solubility. Contrasts with the target compound’s amine-driven solubility.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile Potential Applications
3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride C₁₃H₂₀Cl₂N₂O 291.22 Benzylamino-methyl Soluble at pH ≤ 4 CNS-targeted therapies (speculative)
3-(1H-1,2,3-Triazol-4-yl)pyrrolidin-3-ol dihydrochloride C₆H₁₁Cl₂N₃O 224.08* 1,2,3-Triazole Moderate (salt-dependent) Enzyme inhibition
Berotralstat dihydrochloride C₃₀H₂₆F₄N₆O·2HCl 635.49 Fluorophenyl, trifluoromethyl Soluble at pH ≤ 4 Plasma kallikrein inhibition
(R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride C₉H₁₄Cl₂N₂O 249.13 Pyridine Salt-enhanced solubility Receptor modulation

*Molecular weight recalculated assuming dihydrochloride correction for C₆H₁₁Cl₂N₃O.

Research Findings and Implications

  • Salt Formation : Dihydrochloride salts in both the target compound and Berotralstat enhance solubility in acidic media, critical for oral bioavailability .
  • Substituent Effects :
    • Benzyl groups (target compound) may improve CNS penetration compared to polar triazoles .
    • Halogenation (e.g., bromine in BD269445) increases lipophilicity but requires balancing with solubility-enhancing groups .
  • Synthetic Complexity : Berotralstat’s intricate structure underscores trade-offs between specificity and synthetic feasibility compared to simpler pyrrolidines .

Biological Activity

3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzylamino group and a hydroxyl group, leading to diverse interactions with biological targets. Its dihydrochloride form enhances solubility, facilitating its use in various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Binding: The compound exhibits affinity for several neurotransmitter receptors, including histamine H3 receptors, which are implicated in cognitive functions and neuroprotection .
  • Enzyme Interaction: It may also influence enzyme activities related to neurotransmitter metabolism, potentially affecting pathways involved in mood regulation and cognitive processes.

Biological Activity Overview

Research indicates that this compound possesses various biological activities:

  • Neuroprotective Effects:
    • In vitro studies have shown that the compound can protect neurons from hypoxic conditions, suggesting potential applications in treating neurodegenerative diseases .
    • It has been linked to enhancing neuronal survival during ischemic events by modulating calcium ion exchange through Na+/Ca2+ exchangers .
  • Antagonistic Activity:
    • The compound has been evaluated as a histamine H3 receptor antagonist, which may contribute to its effects on cognitive enhancement and potential therapeutic benefits in disorders like Alzheimer's disease .
  • Antimicrobial Properties:
    • Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit antibacterial and antifungal activities, suggesting that this compound could also possess similar properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Demonstrated neuroprotective effects in primary cortical neurons under hypoxic conditions.
Identified as a potent H3 receptor antagonist with implications for cognitive enhancement.
Showed antimicrobial activity in related pyrrolidine derivatives, warranting further investigation into this compound's potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents: Variations in the benzyl group or modifications to the hydroxyl group can significantly impact receptor binding affinity and potency.
  • Stereochemistry: The three-dimensional arrangement of atoms affects how the compound interacts with biological targets, influencing its efficacy and safety profile.

Q & A

Q. What are the key considerations for synthesizing 3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride with high purity?

Synthesis typically involves multi-step reactions, including benzylamine alkylation of pyrrolidin-3-ol derivatives. Critical steps include:

  • Protection/deprotection strategies : Use of Boc (tert-butoxycarbonyl) groups to protect amines during intermediate steps, as adapted from methods for related benzyl-pyrrolidine compounds .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt .
  • Yield optimization : Adjusting stoichiometry of benzylating agents and maintaining pH control during hydrochlorination .

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the benzylamino and pyrrolidine ring structure, with chemical shifts for the methylene (-CH2_2-NH-) group near 3.0–3.5 ppm .
  • HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS detect impurities (e.g., unreacted intermediates) and verify molecular weight .
  • Elemental analysis : Validates stoichiometry of the dihydrochloride salt (e.g., Cl^- content via ion chromatography) .

Q. How does the compound’s solubility profile impact experimental design?

The dihydrochloride salt is highly soluble in water and polar solvents (e.g., methanol, DMSO) but less so in non-polar solvents. This necessitates:

  • In vitro assays : Use aqueous buffers (pH 4–6) to prevent precipitation .
  • Stability testing : Monitor degradation under acidic/basic conditions via UV-Vis or LC-MS .

Advanced Research Questions

Q. What reaction mechanisms dominate the oxidation of this compound, and how do they affect derivatization?

  • Oxidation pathways : The benzyl group undergoes oxidation with KMnO4_4/CrO3_3 to form benzoic acid derivatives, while the pyrrolidine ring may undergo ring-opening under strong acidic conditions .
  • Byproduct mitigation : Use milder oxidizing agents (e.g., TEMPO/NaClO) for selective benzyl oxidation without disrupting the pyrrolidine core .

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

  • Chiral resolving agents : Tartaric acid derivatives resolve racemic mixtures via diastereomeric salt formation, as demonstrated for structurally similar 1-benzylpyrrolidin-3-amine derivatives .
  • HPLC enantioseparation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases, achieving baseline separation (α > 1.5) .

Q. What strategies address contradictory pharmacological data in receptor-binding studies?

  • Receptor subtype specificity : Test against panels of related receptors (e.g., adrenergic vs. dopaminergic) to identify off-target effects .
  • Buffer optimization : Vary ionic strength (e.g., 50–150 mM NaCl) to assess binding affinity dependencies, as ionic interactions may influence false positives .

Q. How does the compound’s stereochemistry influence its biological activity?

  • 3D-QSAR modeling : Compare (R)- and (S)-enantiomers’ interactions with target proteins (e.g., monoamine transporters) to identify stereospecific binding pockets .
  • Pharmacokinetic profiling : Enantiomers may show divergent metabolic stability in liver microsomes due to cytochrome P450 isoform selectivity .

Methodological Guidance

Designing derivatives for enhanced blood-brain barrier (BBB) permeability:

  • Lipophilicity adjustments : Introduce fluorine atoms or methyl groups to the benzyl ring to increase logP (optimal range: 1–3) .
  • P-gp efflux inhibition : Co-administer P-glycoprotein inhibitors (e.g., verapamil) in transport assays using MDCK-MDR1 cells .

Interpreting conflicting cytotoxicity data across cell lines:

  • Cell-type variability : Test in primary vs. immortalized cells (e.g., HEK293 vs. SH-SY5Y) to account for differential expression of metabolic enzymes .
  • Apoptosis pathway analysis : Use caspase-3/7 assays and Annexin V staining to distinguish necrotic vs. apoptotic mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride
Reactant of Route 2
3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride

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